molecular formula C11H15N3O4 B8065505 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid

6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid

Cat. No.: B8065505
M. Wt: 253.25 g/mol
InChI Key: YERLOZBRNQJUPA-UHFFFAOYSA-N
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Description

6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid is a pyridine derivative characterized by a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group at the 6-position and a carboxylic acid group at the 3-position. The Boc group serves as a protective agent for amines, enhancing stability during synthetic processes . This compound is likely utilized as a building block in medicinal chemistry, particularly in the synthesis of peptide-based drugs or heterocyclic scaffolds.

Properties

IUPAC Name

6-[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14(12)8-5-4-7(6-13-8)9(15)16/h4-6H,12H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERLOZBRNQJUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 6-Hydrazinopyridine-3-Carboxylic Acid

Starting material : 6-Chloronicotinic acid (CAS: 31672-70-0).
Reagents : Hydrazine hydrate (85%), hydrochloric acid.
Conditions :

  • 6-Chloronicotinic acid (8.0 g, 50.8 mmol) is refluxed with hydrazine hydrate (35 mL, 930 mmol) at 100°C for 4 hours.

  • The product is precipitated by acidification to pH 5.5 with HCl, yielding a white solid (6.0 g, 77% yield).

Key data :

ParameterValue
Yield77%
Purity (HPLC)>95%
Melting Point292–293°C

Step 2: Boc Protection of Hydrazine

Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dimethylformamide (DMF).
Conditions :

  • 6-Hydrazinopyridine-3-carboxylic acid (1.4 g, 9.8 mmol) is dissolved in DMF (10 mL) with TEA (1.2 mL, 11.8 mmol).

  • Boc₂O (2.13 g, 9.8 mmol) is added dropwise, and the mixture is stirred at room temperature for 16 hours.

  • The crude product is purified via silica gel chromatography (ethyl acetate) to yield 6-Boc-hydrazinopyridine-3-carboxylic acid (1.45 g, 60% yield).

Key data :

ParameterValue
Yield60%
Purity (NMR)>98%
¹H NMR (DMSO-d₆) δ 1.40 (s, 9H), 6.52 (d, J=8.8 Hz, 1H), 7.97 (dd, J=2.4/8.8 Hz, 1H), 8.58 (d, J=2.4 Hz, 1H)

Method 2: One-Pot Hydrazination and Boc Protection

This streamlined approach combines hydrazination and protection in a single reactor:
Starting material : 6-Chloronicotinic acid.
Reagents : Hydrazine hydrate, Boc₂O, TEA.
Conditions :

  • 6-Chloronicotinic acid (10.0 g, 63.3 mmol) is heated with hydrazine hydrate (50 mL) at 100°C for 4 hours.

  • Without isolation, Boc₂O (15.2 g, 69.6 mmol) and TEA (9.0 mL, 63.3 mmol) are added directly to the reaction mixture.

  • The solution is stirred for 12 hours, acidified, and filtered to yield the product (10.8 g, 65% yield).

Advantages :

  • Eliminates intermediate purification.

  • Reduces solvent waste.

Method 3: Alternative Activation with N-Hydroxysuccinimide (NHS)

For applications requiring further functionalization, the carboxylic acid is activated as an NHS ester:
Reagents : N-Hydroxysuccinimide, dicyclohexylcarbodiimide (DCC).
Conditions :

  • 6-Boc-hydrazinopyridine-3-carboxylic acid (1.45 g, 5.75 mmol) is dissolved in DMF (15 mL) with NHS (0.66 g, 5.75 mmol).

  • DCC (1.18 g, 5.75 mmol) is added, and the mixture is stirred for 16 hours.

  • The NHS ester is isolated via filtration and recrystallized (60% yield).

Application :

  • Used in peptide coupling reactions for prodrug development.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Method 16098High purity, scalable
Method 26595Reduced steps
Method 36097Enables further derivatization

Optimization and Troubleshooting

Solvent Selection

  • DMF vs. THF : DMF improves solubility of Boc₂O but requires thorough removal during workup.

  • Aqueous workup : Acidification with 0.5 M KH₂PO₄ enhances precipitation of the product.

Catalyst Efficiency

  • EDC/HOBt : Alternative coupling agents for NHS activation, though DCC remains cost-effective.

Purification Challenges

  • Silica gel chromatography (ethyl acetate/hexanes) resolves Boc-deprotection byproducts .

Scientific Research Applications

Synthesis of Bioactive Compounds

6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid is utilized in the synthesis of various bioactive molecules, particularly those with potential pharmaceutical applications. The hydrazine moiety allows for the formation of hydrazones, which are important in medicinal chemistry for developing anti-cancer and anti-microbial agents.

Drug Development

The compound has been investigated for its potential role in drug development, particularly in targeting specific enzymes and receptors. Its ability to form covalent bonds with electrophilic centers makes it a candidate for designing inhibitors that can selectively modulate biological pathways.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for the detection of carbonyl compounds through hydrazone formation. This application is crucial in environmental monitoring and food safety assessments.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Research indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. The inhibition was characterized by kinetic studies revealing competitive inhibition patterns, suggesting its potential as a lead compound for drug design.

Mechanism of Action

The mechanism of action of 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid involves the interaction of its functional groups with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers, while the pyridine ring can participate in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity :

  • The target compound’s hydrazine-Boc group distinguishes it from analogs like tert-butyl carbamates (e.g., ), which feature Boc-protected methylamine or piperidine moieties. Hydrazine derivatives are more nucleophilic, enabling unique reactivity in coupling reactions .
  • Carboxylic acid at the 3-position enhances solubility in polar solvents compared to ester-containing analogs (e.g., ethyl esters in ).

Synthetic Routes :

  • Compounds like those in are synthesized via CuCl₂-catalyzed reactions in THF, followed by column chromatography. The target compound may employ similar Boc-protection strategies but requires hydrazine incorporation.

Substituent Effects: Halogenated analogs (e.g., bromo/chloro in ) exhibit higher molecular weights and enhanced stability but reduced solubility compared to the target compound.

Applications :

  • Piperidine derivatives (e.g., ) are favored in peptidomimetics due to their conformational rigidity, whereas the target compound’s hydrazine group may facilitate chelation or coordination chemistry in metal-catalyzed reactions .

Biological Activity

6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid is a notable compound in medicinal chemistry due to its structural features and potential biological activities. This compound contains a pyridine ring, a hydrazine moiety, and a carboxylic acid group, making it an interesting candidate for various pharmacological applications.

Structural Characteristics

The compound's structure can be represented as follows:

  • Pyridine Ring : A six-membered aromatic ring with nitrogen.
  • Hydrazine Moiety : A functional group containing two nitrogen atoms connected by a single bond.
  • Carboxylic Acid Group : A -COOH group that enhances the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to the interactions of its functional groups with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers, while the pyridine ring can engage in π-π interactions and hydrogen bonding, facilitating its biological effects.

Antioxidant Activity

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antioxidant properties. For instance, certain synthesized derivatives demonstrated high radical scavenging activity against DPPH radicals, showcasing their potential as antioxidants .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, studies have shown that similar pyridine derivatives can inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms. The inhibition constants (K_i) for these enzymes ranged from low nanomolar to micromolar concentrations, indicating potent activity .

Table: Enzyme Inhibition Data

CompoundTarget EnzymeK_i (nM)
Pyridine Derivative AAChE3.07 ± 0.76
Pyridine Derivative BhCA I1.47 ± 0.37
Pyridine Derivative ChCA II3.55 ± 0.57

Synthesis and Evaluation of Biological Activity

Several studies have synthesized novel derivatives of pyridine compounds, including those containing hydrazine functionalities. These studies often evaluate the biological activities of the synthesized compounds through various assays.

  • Antimicrobial Activity : One study reported that specific pyridine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL .
  • Antioxidant Activity : In another investigation, a series of hydrazone derivatives were shown to possess strong antioxidant capabilities, with some compounds achieving over 70% inhibition against free radicals at concentrations around 25 μg/mL .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their structural variations and biological activities.

Table: Comparison of Similar Compounds

Compound NamePosition of Carboxylic AcidBiological Activity
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-2-carboxylic acid2Moderate Antioxidant
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-4-carboxylic acid4High Antimicrobial

Q & A

Basic: What are the recommended synthetic routes for preparing 6-{1-[(tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid, and how can intermediates be characterized?

Methodological Answer:
A common approach involves sequential functionalization of pyridine-3-carboxylic acid. For example:

Hydrazine introduction : React pyridine-3-carboxylic acid with tert-butyl carbazate under coupling conditions (e.g., DCC/DMAP in DMF) to install the Boc-protected hydrazine moiety .

Intermediate purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization.

Characterization : Validate intermediates via 1H^1H- and 13C^{13}C-NMR to confirm Boc-group retention (e.g., tert-butyl singlet at ~1.4 ppm) and hydrazine linkage. LC-MS or HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) ensures purity (>95%) .

Advanced: How can computational modeling predict the reactivity of the hydrazine moiety in this compound for targeted drug design?

Methodological Answer:
The hydrazine group’s nucleophilicity can be modeled using density functional theory (DFT) to assess its reactivity with electrophilic targets (e.g., carbonyl groups in enzymes):

Geometry optimization : Use software like Gaussian or ORCA to minimize the energy of the compound’s structure.

Electrostatic potential mapping : Identify electron-rich regions (hydrazine -NH) prone to nucleophilic attack.

Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Compare binding affinities with analogs lacking the Boc group to evaluate protective group effects .

Basic: What safety precautions are critical when handling this compound, given its structural analogs' hazards?

Methodological Answer:
While toxicity data for this specific compound may be limited (as seen in ), structural analogs with Boc-protected hydrazines suggest:

Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (H335) .

Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Storage : Store at -20°C under nitrogen to prevent Boc-group hydrolysis. Monitor stability via periodic LC-MS .

Advanced: How can this compound serve as a precursor for developing mTOR/p70S6K inhibitors, and what experimental validation is required?

Methodological Answer:
The pyridine-hydrazine scaffold may mimic ATP-binding motifs in kinases. To test this hypothesis:

Derivatization : Replace the carboxylic acid with amide linkages (e.g., EDC/HOBt coupling) to enhance cell permeability.

In vitro assays :

  • Measure IC50_{50} against mTOR in kinase assays (ADP-Glo™).
  • Validate autophagy induction in prostate cancer cells (PC-3 line) via LC3-II Western blotting, similar to FMPPP in .

SAR analysis : Compare activity of Boc-deprotected analogs to assess protective group impact .

Basic: What analytical techniques are optimal for detecting decomposition products of this compound under varying pH conditions?

Methodological Answer:
Monitor stability via:

HPLC-DAD : Use a pH-stable column (e.g., Zorbax SB-C18) with mobile phases adjusted to pH 2–2. Track degradation peaks over time.

Mass spectrometry : Identify fragments (e.g., tert-butanol from Boc cleavage) via high-resolution LC-MS.

Kinetic studies : Calculate degradation rate constants (k) using first-order models. Acidic conditions (pH < 3) typically accelerate Boc hydrolysis .

Advanced: How can contradictions in reported synthetic yields for Boc-protected pyridine derivatives be resolved?

Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

Reaction monitoring : Use in-situ IR to track tert-butyl carbonate C=O stretch (~1750 cm1^{-1}) disappearance.

Statistical optimization : Apply a Box-Behnken design to vary temperature, solvent (DMF vs. THF), and coupling agent (DCC vs. EDCI).

Mechanistic analysis : Probe byproducts via 15N^{15}N-NMR to identify undesired hydrazine oxidation or cross-linking .

Basic: What strategies ensure regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:
The electron-withdrawing carboxylic acid directs electrophilic substitution to the para position (C6). To functionalize C2 or C4:

Directed ortho-metalation : Use LDA at -78°C to deprotonate the hydrazine NH, followed by quenching with electrophiles (e.g., I2_2).

Protection/deprotection : Temporarily esterify the carboxylic acid (e.g., methyl ester) to alter electronic effects.

Cross-coupling : Perform Suzuki-Miyaura reactions at C5 (if halogenated) using Pd(PPh3_3)4_4 .

Advanced: Can this compound act as a bifunctional linker in PROTAC design, and what in vitro models validate this?

Methodological Answer:
The hydrazine and carboxylic acid groups enable conjugation to E3 ligase ligands (e.g., thalidomide) and target proteins. Validation steps:

PROTAC synthesis : Attach via amide (carboxylic acid) and urea (hydrazine) linkages. Confirm integrity via MALDI-TOF.

Degradation assays : Treat cancer cells (e.g., MM1.S) and quantify target protein levels (e.g., BRD4) via Western blot.

Control experiments : Compare with non-PROTAC analogs to confirm ubiquitination-dependent degradation .

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